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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key findings from clinical and preclinical
studies of Selvigaltin (GB1211), a novel, orally active small molecule inhibitor of galectin-3.
The data is presented in a comparative format alongside current standard-of-care treatments
for its primary target indications: liver cirrhosis and metastatic melanoma. Detailed
experimental protocols and signaling pathway diagrams are included to facilitate the replication
and further investigation of these findings.

Executive Summary

Selvigaltin has demonstrated promising anti-fibrotic and anti-tumor activity in both preclinical
models and early-phase human clinical trials. By targeting galectin-3, a key mediator of fibrosis
and inflammation, Selvigaltin offers a novel therapeutic approach for diseases with high unmet
medical needs. This guide synthesizes the available data to provide a clear, objective
comparison of Selvigaltin's performance against established therapies.

Section 1: Selvigaltin for Liver Cirrhosis
Comparative Efficacy

The following table summarizes the key efficacy data for Selvigaltin in liver cirrhosis compared
to the standard of care.
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Treatment Modality

Key Efficacy Endpoints

Clinical Trial/Study

Selvigaltin (GB1211)

Reduction in biomarkers of
liver function (AST, ALT,
bilirubin) and fibrosis.[1][2][3]

Preclinical Rabbit Model of
MASH, Phase Ib/lla
GULLIVER-2 (NCT05009680)

[1]14]

Standard of Care (e.g.,
management of complications,

diuretics, beta-blockers)

Management of symptoms and

prevention of complications.[5]

[6]

Various Clinical Practice
Guidelines|[6]

Emerging Therapies (e.g.,
Macrophage Cell Therapy)

No severe liver-related
complications or deaths in the
treatment group (n=27) vs. 5
severe complications and 3
deaths in the standard care

group (n=24) over one year.[7]

Phase 2 MATCH trial[7]

Experimental Protocols

Preclinical Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)

» Objective: To evaluate the efficacy of Selvigaltin in a high-fat diet (HFD) induced rabbit

model of MASH.[1][2]

¢ Animal Model: Male New Zealand White rabbits.[1]

 Induction of MASH: Rabbits were fed a high-fat diet for 8 or 12 weeks to induce steatosis,

inflammation, ballooning, and fibrosis.[1]

e Treatment Groups:

[¢]

o

RD/Selvigaltin

HFD/vehicle

o

Regular Diet (RD)/vehicle
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o HFD/Selvigaltin (0.3, 1.0, 5.0, or 30 mg/kg, orally, once daily, 5 days a week for 4 weeks).
[1]

o Key Parameters Measured:
o Blood Metabolic Markers: AST, ALT, bilirubin, cholesterol, triglycerides.[1][3]

o Histopathology: Oil Red O (steatosis), Giemsa (inflammation), Masson's trichrome,
picrosirius red (PSR), and second harmonic generation (SHG) for fibrosis.[1]

o mMRNA and Protein Expression: Galectin-3, IL6, TGFB3, SNAI2, collagen.[1][2]
Phase Ib/lla GULLIVER-2 Clinical Trial (NCT05009680)

» Objective: To assess the pharmacokinetics and safety of a single oral dose of Selvigaltin
(100 mg) in participants with moderate (Child-Pugh B) and severe (Child-Pugh C) hepatic
impairment compared to healthy matched controls.[4]

o Study Design: Single-dose, open-label, three-part study.[4]
o Key Pharmacokinetic Parameters Measured:
o Maximum plasma concentration (Cmax)
o Area under the plasma concentration-time curve from time zero to infinity (AUCco)

o Half-life (t1/2)[4]

Signaling Pathway and Experimental Workflow
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Section 2: Selvigaltin for Metastatic Melanoma
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Comparative Efficacy

The following table summarizes the key efficacy data for Selvigaltin in metastatic melanoma

compared to standard-of-care immunotherapies.

Treatment Modality

Key Efficacy Endpoints

Clinical Trial

Selvigaltin (GB1211)

Currently in Phase Il clinical
trials for malignant melanoma.
[8] Efficacy data on objective
response rate (ORR),
progression-free survival
(PFS), and overall survival
(OS) are not yet publicly

available.

Phase Il (NCT05913388)[9]

Pembrolizumab (Anti-PD-1)

6-month PFS: 47.3%12-month
0S: 74.1%0RR: 33.7%

Phase IIl KEYNOTE-006[10]

Nivolumab (Anti-PD-1)

PFS: 6.9 monthsORR: 43.7%

Phase Ill CheckMate 067[10]

Ipilimumab + Nivolumab (Anti-
CTLA-4 + Anti-PD-1)

5-year OS: >50%

CheckMate 067[11]

Nivolumab + Relatlimab (Anti-
PD-1 + Anti-LAG-3)

Median PFS: 10.1 months

Phase Ill RELATIVITY-047[12]

Experimental Protocols

Phase Il Clinical Trial of Selvigaltin in Metastatic Melanoma (Exemplar Protocol based on

similar trials)

o Objective: To evaluate the efficacy and safety of Selvigaltin in patients with unresectable or

metastatic melanoma.

» Patient Population: Adult patients with histologically confirmed unresectable Stage Il or

Stage IV melanoma who have progressed on or are intolerant to standard-of-care

immunotherapy.
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o Treatment Plan: Selvigaltin administered orally at a specified dose and schedule (e.g., 100
mg twice daily).

e Primary Endpoints:
o Objective Response Rate (ORR) per RECIST 1.1 criteria.

e Secondary Endpoints:

[¢]

Progression-Free Survival (PFS)

[e]

Overall Survival (OS)

o

Duration of Response (DoR)

[¢]

Safety and tolerability.

o Correlative Studies: Analysis of tumor biopsies and blood samples to assess changes in the
tumor microenvironment and immune cell subsets.

Signaling Pathway and Experimental Workflow
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Selvigaltin demonstrates a promising, mechanistically distinct approach to treating fibrotic
diseases and cancer. Preclinical data in a MASH model are robust, showing significant
improvements in liver function and reductions in fibrosis markers.[1][2][3] Early clinical data in
patients with hepatic impairment suggest a manageable safety profile.[4] While definitive
efficacy data from late-stage clinical trials in liver cirrhosis and metastatic melanoma are
awaited, the scientific rationale for galectin-3 inhibition is strong. This guide provides the
foundational data and protocols necessary for researchers to contextualize and potentially
replicate these key findings as more data becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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